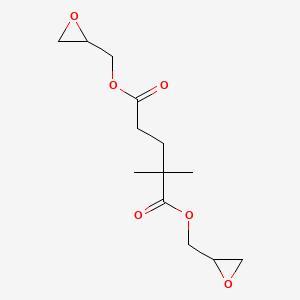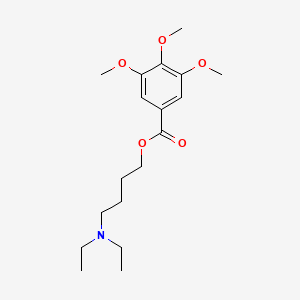
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a trifluoromethyl ketone with a nitrophenyl derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The trifluoromethyl and nitrophenyl groups play a crucial role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one: Lacks the nitro group, resulting in different chemical properties.
4,4,4-Trifluoro-3-hydroxy-1-(4-methylphenyl)-3-(trifluoromethyl)butan-1-one: Contains a methyl group instead of a nitro group, affecting its reactivity.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one makes it unique compared to similar compounds
Propriétés
Numéro CAS |
34844-17-2 |
|---|---|
Formule moléculaire |
C11H7F6NO4 |
Poids moléculaire |
331.17 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C11H7F6NO4/c12-10(13,14)9(20,11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(21)22/h1-4,20H,5H2 |
Clé InChI |
AJSAARODUVUXAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


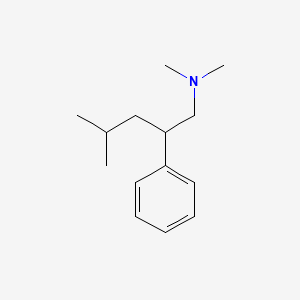



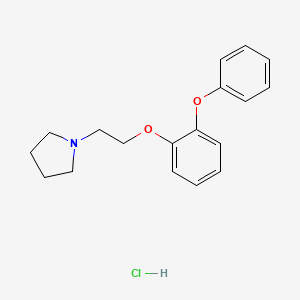
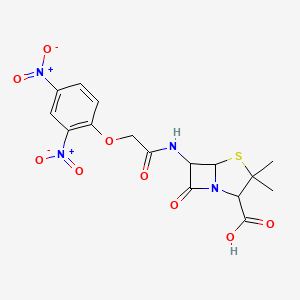
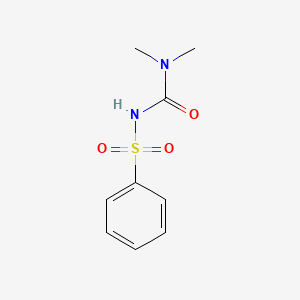



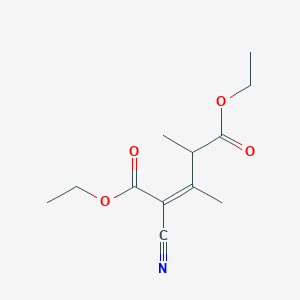
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
